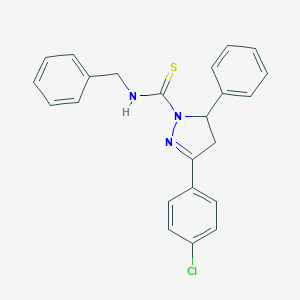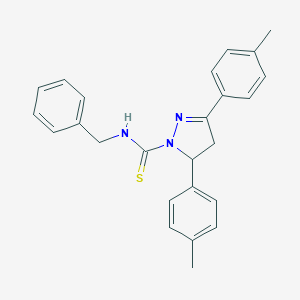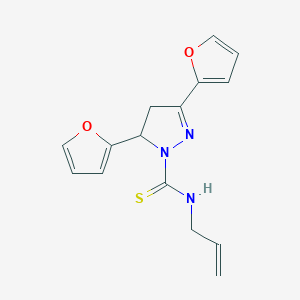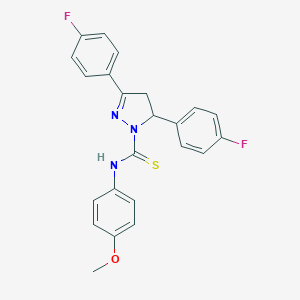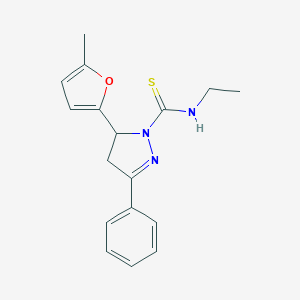![molecular formula C14H12ClN5O B292221 3-(3-chlorophenyl)azo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B292221.png)
3-(3-chlorophenyl)azo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)azo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one is a pyrazolopyrimidine.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives containing the pyrazolo[1,5-a]pyrimidine structure have shown significant potential as antimicrobial and anticancer agents. A study by Hafez, El-Gazzar, and Al-Hussain (2016) found that some synthesized compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Adenosine Receptor Affinity
- Harden, Quinn, and Scammells (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine and found that these compounds exhibited affinity for A1 adenosine receptors. The study demonstrated the importance of substituent positioning for receptor affinity (Harden, Quinn, & Scammells, 1991).
Serotonin Receptor Antagonists
- A series of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines were synthesized by Ivachtchenko et al. (2011), displaying potent antagonistic activity against the 5-HT(6) serotonin receptors. The study highlighted the impact of different substituents on their antagonistic activity (Ivachtchenko et al., 2011).
Antiulcer Activity
- Doria et al. (1986) synthesized pyrazolo[1,5-a]pyrimidine-7-ones and evaluated them for the inhibition of stress-induced gastric ulcers in rats. They found that several molecules, including a compound with a 3-chlorophenyl group, were very active in preventing ulcers (Doria et al., 1986).
Herbicidal Activity
- Luo, Zhao, Zheng, and Wang (2017) developed pyrazolo[3,4-d]pyrimidine-4-one derivatives showing promising herbicidal activity against certain plant species at specific dosages (Luo, Zhao, Zheng, & Wang, 2017).
Eigenschaften
Molekularformel |
C14H12ClN5O |
|---|---|
Molekulargewicht |
301.73 g/mol |
IUPAC-Name |
3-[(3-chlorophenyl)diazenyl]-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C14H12ClN5O/c1-8-6-9(2)20-13(16-8)12(14(21)19-20)18-17-11-5-3-4-10(15)7-11/h3-7H,1-2H3,(H,19,21) |
InChI-Schlüssel |
VIOLTJJTQCXMOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C(C(=O)NN12)N=NC3=CC(=CC=C3)Cl)C |
Kanonische SMILES |
CC1=CC(=NC2=C(C(=O)NN12)N=NC3=CC(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile](/img/structure/B292138.png)
![3-amino-7-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile](/img/structure/B292139.png)
![Ethyl 6-cyano-1-(4-fluorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292140.png)
![Ethyl 6-cyano-7-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292143.png)
![Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292145.png)
![Ethyl 6-cyano-7-ethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292147.png)
![Ethyl 6-cyano-7-ethyl-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292149.png)
